2-(3-methylphenyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide
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Overview
Description
2-(3-methylphenyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide is an organic compound that features a pyrazole ring and a cyclohexyl group
Preparation Methods
The synthesis of 2-(3-methylphenyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazole ring, followed by the introduction of the cyclohexyl group and the acetamide moiety. Common reagents used in these reactions include hydrazines, aldehydes, and acylating agents. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
2-(3-methylphenyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting ketones to alcohols.
Scientific Research Applications
2-(3-methylphenyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in the study of reaction mechanisms.
Biology: This compound may be investigated for its potential biological activities, including antimicrobial or anti-inflammatory properties.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific pathways or receptors.
Mechanism of Action
The mechanism of action of 2-(3-methylphenyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide involves its interaction with molecular targets, such as enzymes or receptors. The pyrazole ring and cyclohexyl group may play crucial roles in binding to these targets, influencing their activity and leading to the desired biological or chemical effects. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds to 2-(3-methylphenyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide include other pyrazole derivatives and cyclohexyl-containing compounds. These compounds may share similar chemical properties and reactivity but differ in their specific applications and effectiveness. For example:
Methyl 2-((1-(4-chlorophenyl)-1H-pyrazol-3-yloxy)methyl)phenyl (hydroxy)carbamate: Used as an insecticide and antifungal agent.
3-[(1H-pyrazol-4-yl)oxy]pyrazin-2-amine: Investigated for its potential as an HPK1 inhibitor in cancer treatment.
Properties
IUPAC Name |
2-(3-methylphenyl)-N-(4-pyrazol-1-ylcyclohexyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O/c1-14-4-2-5-15(12-14)13-18(22)20-16-6-8-17(9-7-16)21-11-3-10-19-21/h2-5,10-12,16-17H,6-9,13H2,1H3,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSGXGGQUIGEIOD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NC2CCC(CC2)N3C=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.